REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[c:6]([C:15]([CH3:16])([CH3:17])[CH3:18])[n:7][n:8]2[c:9]1[cH:10][cH:11][c:12]([Br:14])[cH:13]2.[Na+:20].[OH-:19].[OH2:26].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[cH:5]1[c:6]([C:15]([CH3:16])([CH3:17])[CH3:18])[n:7][n:8]2[c:9]1[cH:10][cH:11][c:12]([Br:14])[cH:13]2
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Name
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COC(=O)c1c(C(C)(C)C)nn2cc(Br)ccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C(C)(C)C)nn2cc(Br)ccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)c1cc2ccc(Br)cn2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |